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molecular formula C5H6ClN3O3S B8548766 4-(Aminosulfonyl) 3-chloro 5-hydroxy 6-amino pyridine

4-(Aminosulfonyl) 3-chloro 5-hydroxy 6-amino pyridine

Cat. No. B8548766
M. Wt: 223.64 g/mol
InChI Key: CEECXQYXYSKLNZ-UHFFFAOYSA-N
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Patent
US06653310B2

Procedure details

To a solution of 4-(aminosulfonyl) 3-chloro 5-hydroxy 6-nitro pyridine (4.36 mmol) in ethyl acetate, was added 10% Pd/C (500 mg). The mixture was flushed with argon, and then stirred under a hydrogen atmosphere at balloon pressure for 4 hours at room temperature. The mixture was filtered through celite and the celite was washed with methanol. The solvent was evaporated to give the desired product.
Name
4-(aminosulfonyl) 3-chloro 5-hydroxy 6-nitro pyridine
Quantity
4.36 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[C:10]([OH:11])=[C:9]([N+:12]([O-])=O)[N:8]=[CH:7][C:6]=1[Cl:15])(=[O:4])=[O:3]>C(OCC)(=O)C.[Pd]>[NH2:1][S:2]([C:5]1[C:10]([OH:11])=[C:9]([NH2:12])[N:8]=[CH:7][C:6]=1[Cl:15])(=[O:3])=[O:4]

Inputs

Step One
Name
4-(aminosulfonyl) 3-chloro 5-hydroxy 6-nitro pyridine
Quantity
4.36 mmol
Type
reactant
Smiles
NS(=O)(=O)C1=C(C=NC(=C1O)[N+](=O)[O-])Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under a hydrogen atmosphere at balloon pressure for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was flushed with argon
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
the celite was washed with methanol
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NS(=O)(=O)C1=C(C=NC(=C1O)N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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